molecular formula C26H28N2O7 B2641363 Fmoc-ser(tbu)-osu CAS No. 158000-21-6

Fmoc-ser(tbu)-osu

Cat. No.: B2641363
CAS No.: 158000-21-6
M. Wt: 480.517
InChI Key: YMIOGYMVKNEIPY-NRFANRHFSA-N
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Description

Fmoc-Ser(tBu)-OSU (9-fluorenylmethyloxycarbonyl-O-tert-butyl-L-serine N-hydroxysuccinimide ester) is an activated ester derivative widely used in solid-phase peptide synthesis (SPPS). The Fmoc group protects the α-amino group during synthesis, while the tert-butyl (tBu) group shields the hydroxyl side chain of serine, preventing undesired side reactions. The N-hydroxysuccinimide (OSu) ester facilitates efficient coupling to amino groups on resin-bound peptides or other amino acids .

Key applications include:

  • Synthesis of therapeutic peptides (e.g., exenatide) .
  • Construction of self-assembling peptides for nanotechnology .
  • Preparation of morpholine-3-carboxylic acid derivatives .

Properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[(2-methylpropan-2-yl)oxy]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H28N2O7/c1-26(2,3)34-15-21(24(31)35-28-22(29)12-13-23(28)30)27-25(32)33-14-20-18-10-6-4-8-16(18)17-9-5-7-11-19(17)20/h4-11,20-21H,12-15H2,1-3H3,(H,27,32)/t21-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMIOGYMVKNEIPY-NRFANRHFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OCC(C(=O)ON1C(=O)CCC1=O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC[C@@H](C(=O)ON1C(=O)CCC1=O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H28N2O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-O-tert-butyl-L-serine N-hydroxysuccinimide ester typically involves the following steps:

    Protection of Serine: The hydroxyl group of serine is protected using tert-butyl dimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole.

    Fmoc Protection: The amino group of the protected serine is then reacted with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base like diisopropylethylamine (DIPEA) to introduce the Fmoc protecting group.

    Activation with N-hydroxysuccinimide: The carboxyl group of the Fmoc-protected serine is activated by reacting with N-hydroxysuccinimide (NHS) and a coupling reagent such as dicyclohexylcarbodiimide (DCC) to form the N-hydroxysuccinimide ester.

Industrial Production Methods

In industrial settings, the production of Fmoc-O-tert-butyl-L-serine N-hydroxysuccinimide ester follows similar synthetic routes but on a larger scale. The process involves:

    Batch or Continuous Flow Reactors: These reactors are used to ensure efficient mixing and reaction control.

    Purification: The crude product is purified using techniques such as recrystallization or chromatography to achieve high purity levels suitable for peptide synthesis.

Chemical Reactions Analysis

Types of Reactions

Fmoc-O-tert-butyl-L-serine N-hydroxysuccinimide ester undergoes several types of chemical reactions, including:

    Substitution Reactions: The osu ester group is highly reactive and can be substituted by nucleophiles such as amines, leading to the formation of peptide bonds.

    Deprotection Reactions: The Fmoc and tbu protecting groups can be removed under specific conditions to yield the free serine derivative.

Common Reagents and Conditions

    Fmoc Deprotection: Piperidine in dimethylformamide (DMF) is commonly used to remove the Fmoc group.

    tBu Deprotection: Trifluoroacetic acid (TFA) in the presence of scavengers like water or triisopropylsilane (TIPS) is used to remove the tert-butyl group.

Major Products Formed

The major products formed from these reactions include:

    Peptides: The primary application of Fmoc-O-tert-butyl-L-serine N-hydroxysuccinimide ester is in the synthesis of peptides.

    Deprotected Serine Derivatives: After deprotection, the free serine derivative is obtained.

Scientific Research Applications

Peptide Synthesis

Solid-Phase Peptide Synthesis (SPPS)
Fmoc-ser(tbu)-osu is commonly employed in SPPS due to its stability and ease of manipulation. The Fmoc group allows for selective deprotection under mild basic conditions, enabling the sequential addition of amino acids to form longer peptide chains. The following table summarizes key findings related to the use of this compound in SPPS:

Parameter Details
Coupling Agents Commonly used agents include TBTU (O-(1H-benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and DIPEA (diisopropylethylamine) for activating Fmoc amino acids .
Yield High yields have been reported when using this compound in conjunction with optimized conditions .
Racemization Risks Coupling reactions involving this compound can lead to racemization; thus, careful selection of coupling conditions is crucial .
Applications Utilized in synthesizing bioactive peptides, including those with therapeutic potential .

Case Study 1: Synthesis of Bioactive Peptides

In a study focused on developing peptide-based vaccines, this compound was integral in synthesizing complex peptide sequences that demonstrated immunogenic properties against specific pathogens. The study showcased the efficiency of using this compound in generating peptides with high structural fidelity and biological activity .

Case Study 2: Peptide Library Screening

Research involving peptide library screening utilized this compound to identify binding peptides for coagulation factor XI. This application highlighted the compound's role in generating diverse peptide libraries that can be screened for therapeutic targets .

Advantages and Challenges

Advantages:

  • Versatility: this compound can be incorporated into various peptide sequences, enhancing the diversity of synthesized peptides.
  • Stability: The protective groups provide stability during synthesis and facilitate purification processes.

Challenges:

  • Racemization: As noted, racemization during coupling can complicate the synthesis process, necessitating careful optimization of reaction conditions .
  • Cost: While generally cost-effective, the overall expense may rise depending on the complexity of the desired peptide sequences.

Mechanism of Action

The mechanism of action of Fmoc-O-tert-butyl-L-serine N-hydroxysuccinimide ester involves the activation of the carboxyl group of serine, facilitating its coupling to other amino acids or peptides. The osu ester group reacts with nucleophiles, forming peptide bonds. The Fmoc and tbu protecting groups prevent unwanted side reactions during synthesis and are removed under specific conditions to yield the desired peptide .

Comparison with Similar Compounds

Fmoc-Ser(tBu)-OSU vs. Other Fmoc-Protected Serine Derivatives

Compound Activation Method Purity (HPLC) Side Reactions Key Applications Reference
This compound OSu ester ≥99.0% Minimal dipeptide formation SPPS, self-assembly, drug synthesis
Fmoc-Ser(tBu)-OH HOBt/DCC ≥97.5% Requires activation step Manual peptide coupling
Fmoc-Ser(tBu)-Cl Chloroformate ~97.7% Hydrolysis-sensitive; releases HCl Limited to basic conditions

Key Findings :

  • This compound outperforms Fmoc-Ser(tBu)-Cl in purity (99.0% vs. 97.7%) and avoids acidic byproducts like HCl .
  • Unlike Fmoc-Ser(tBu)-OH, which requires coupling agents (e.g., HOBt/DCC), this compound is pre-activated, reducing side reactions and simplifying workflows .

Comparison with Other Fmoc-OSu Amino Acid Derivatives

Compound Amino Acid Backbone Molecular Weight Solubility (DMF) Common Impurities Reference
This compound Serine (tBu) 337.33 g/mol Freely soluble Fmoc-β-Ala-OH (rare)
Fmoc-Pro-OSu Proline 434.44 g/mol Soluble None reported
Fmoc-L-Met-OSu Methionine Not specified Soluble at 2–8°C Oxidation products
Fmoc-OSu (general) N/A 337.33 g/mol Freely soluble Fmoc-β-Ala-OH (common)

Key Findings :

  • This compound shares the OSu activation advantage with other derivatives (e.g., Fmoc-Pro-OSu) but is less prone to β-Ala contamination compared to general Fmoc-OSu reagents .
  • Methionine-based OSu esters (e.g., Fmoc-L-Met-OSu) require cold storage to prevent oxidation, whereas this compound is stable at room temperature .

Comparison with tBu-Protected Amino Acids

Compound Amino Acid Protection Group Coupling Efficiency Side Chain Stability Reference
This compound Serine tBu (hydroxyl) 93.9% yield Stable in acidic SPPS
Fmoc-Thr(tBu)-OH Threonine tBu (hydroxyl) ~90% yield Comparable to Ser
Fmoc-Tyr(tBu)-OH Tyrosine tBu (phenolic) 99% coupling rate Labile to strong acids

Key Findings :

  • This compound achieves higher coupling yields (93.9%) compared to manual activation of Fmoc-Thr(tBu)-OH (~90%) .
  • Tyrosine derivatives (e.g., Fmoc-Tyr(tBu)-OH) require careful handling during deprotection due to tBu lability under strong acids, whereas serine’s tBu group remains stable .

Biological Activity

Overview

Fmoc-O-tert-butyl-L-serine N-hydroxysuccinimide ester, commonly referred to as Fmoc-ser(tbu)-osu, is a critical compound in peptide synthesis, particularly within the context of solid-phase peptide synthesis (SPPS). This compound features a fluorenylmethyloxycarbonyl (Fmoc) protecting group at the N-terminus and a tert-butyl (tbu) group at the side chain hydroxyl of serine. The N-hydroxysuccinimide (osu) ester facilitates the coupling of this serine derivative to other amino acids or peptides, making it integral to various biochemical applications.

Target of Action : this compound primarily acts during peptide synthesis, where it serves as a building block for constructing peptides with specific biological activities.

Mode of Action : The compound's mode of action involves its activation and subsequent reaction with other amino acids or peptides to form peptide bonds. The Fmoc group is removed under basic conditions, enabling the exposed amino group to react with carboxyl groups from other amino acids or peptides. The tBu group is cleaved under acidic conditions, freeing the serine's hydroxyl group for further reactions.

Synthesis and Stability : this compound is synthesized through a multi-step process involving protection of serine's hydroxyl group, Fmoc protection of the amino group, and activation with N-hydroxysuccinimide. It is stable under typical peptide synthesis conditions but can undergo deprotection reactions when exposed to specific reagents like piperidine in dimethylformamide (DMF) for Fmoc removal and trifluoroacetic acid (TFA) for tBu removal .

Biological Activity

The biological activity of this compound is largely determined by the peptides it helps synthesize. For example, it has been utilized in synthesizing degarelix acetate, a drug that inhibits platelet aggregation, showcasing its potential therapeutic applications.

Case Studies and Research Findings

  • Peptide Synthesis Efficiency : Research indicates that using this compound in SPPS leads to high-quality peptide synthesis with minimal side reactions. A study demonstrated that specific coupling reagents like HBTU or PyBOP can enhance coupling efficiency when used with this compound .
  • Racemization Concerns : A notable concern in using this compound is racemization during coupling reactions, particularly when using DIPEA as a base. Recent findings suggest alternative bases may mitigate this issue while maintaining coupling efficiency .
  • Application in Drug Development : The synthesis of biologically active peptides using this compound has implications in drug development. Its role in synthesizing peptide-based therapeutics highlights its importance in medicinal chemistry .

Comparative Analysis of Coupling Reagents

Coupling ReagentEfficiencyRacemization RiskNotes
HBTUHighModerateCommonly used with Fmoc derivatives
PyBOPHighLowPreferred for sensitive sequences
DIPEAModerateHighCan induce racemization; alternatives recommended

Future Directions

The ongoing research into optimizing the synthesis processes involving this compound indicates a growing interest in improving peptide synthesis methodologies. Innovations such as alternative coupling reagents and protective strategies are being explored to enhance yield and reduce side reactions.

Q & A

Q. How can computational modeling predict the reactivity of this compound in non-standard solvents (e.g., THF or DMSO)?

  • Answer : Use density functional theory (DFT) to calculate activation energies for ester hydrolysis or coupling in different solvents. Correlate with empirical kinetic data to optimize solvent choice for specific peptide sequences .

Notes

  • Methodological Focus : Answers emphasize experimental design, impurity analysis, and reproducibility.
  • Advanced Topics : Highlight mechanisms (e.g., Lossen rearrangement) and computational integration.

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